molecular formula C11H11NO2 B082887 6,8-Dimethoxyisoquinoline CAS No. 13388-78-8

6,8-Dimethoxyisoquinoline

Cat. No. B082887
CAS RN: 13388-78-8
M. Wt: 189.21 g/mol
InChI Key: BRHIJXZCVQIOOR-UHFFFAOYSA-N
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Description

6,8-Dimethoxyisoquinoline is a chemical compound with significant interest in synthetic chemistry and pharmaceuticals due to its structural complexity and biological activity. Research has focused on developing efficient synthesis methods, understanding its molecular structure, and exploring its chemical properties and reactions.

Synthesis Analysis

Several strategies have been developed for the synthesis of 6,8-Dimethoxyisoquinoline. Kaufman et al. (2018) reported a facile approach for its total synthesis from phloroacetophenone, involving selective methylation, triflation, allylation, isomerization, methoximation, and a final microwave-assisted 6π-azaelectrocyclization (Kaufman et al., 2018). Another efficient route by Fonzo et al. (2019) employed a C–H activation/alkenylation strategy, highlighting a more streamlined synthesis process (Fonzo et al., 2019).

Molecular Structure Analysis

The molecular structure of 6,8-Dimethoxyisoquinoline has been studied to facilitate the synthesis of derivatives with potential pharmacological applications. The crystal and molecular structures have been determined through various techniques, providing insights into the compound's conformational and geometric characteristics (Lyakhov et al., 2000).

Chemical Reactions and Properties

Research into the chemical reactions of 6,8-Dimethoxyisoquinoline has uncovered a range of reactivity patterns and derivative formations. Notably, its interactions with silyl enol ethers in the presence of chiral acyl chlorides have been explored for the synthesis of chiral tetrahydroisoquinolines, indicating the compound's versatility in synthetic organic chemistry (Itoh et al., 1999).

Physical Properties Analysis

The physical properties of 6,8-Dimethoxyisoquinoline, such as melting point and solubility, play a crucial role in its application in synthesis and drug formulation. While specific studies on these properties are scarce, they are inferred through synthesis and application research, indicating the compound's stability and behavior under various conditions.

Chemical Properties Analysis

6,8-Dimethoxyisoquinoline's chemical properties, including its reactivity, functional group transformations, and interaction with various reagents, have been extensively explored. Its ability to undergo cyclocondensation, as well as reactions leading to the synthesis of complex molecules, showcases its chemical versatility and potential as a building block for pharmaceuticals (Okmanov et al., 2019).

Scientific Research Applications

  • Fibrinolytic Action : Derivatives of bis-6,7-dimethoxyisoquinoline have been tested for their action on the fibrinolytic system, showing effectiveness in vivo and suggesting potential applications in treating blood clot disorders (Markwardt, Klöcking, Hauptmann, & Faust, 1973).

  • Cytotoxic Activity : The total synthesis and cytotoxic activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline, isolated from Ancistrocladus tectorius, have been explored, indicating potential applications in cancer research (Kaufman et al., 2018).

  • Anticonvulsant Properties : Certain derivatives of 6,7-dimethoxyisoquinoline have been found to produce anticonvulsant effects, leading to the development of new molecules with significant anticonvulsant activity (Gitto et al., 2010).

  • Hypotensive Properties : 4-amino-6,7-dimethoxyisoquinoline has been synthesized and shown to have hypotensive effects, suggesting its potential in treating high blood pressure (Wright & Halliday, 1974).

  • Alpha 1-Adrenoceptor Antagonists : 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives have been evaluated for their potential as alpha 1-adrenoceptor antagonists, although none proved to be effective antihypertensive agents in rats (Bordner et al., 1988).

  • Chemical Synthesis : The efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate has been reported, highlighting its potential for industrial production (Chen Jian-xi, 2014).

  • σ2-Receptor Ligands : Studies have been conducted on σ2-receptor ligands derived from 6,7-dimethoxyisoquinoline for potential applications in imaging solid tumors (Rowland et al., 2006).

  • Antiproliferative Effect : An isolated isoquinoline alkaloid from Mucuna pruriens seeds, specifically 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showed antiproliferative activity against human hepatic carcinoma cells (Kumar et al., 2016).

Safety And Hazards

The safety information for 6,8-Dimethoxyisoquinoline indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard and precautionary statements are not provided in the search results .

properties

IUPAC Name

6,8-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHIJXZCVQIOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=NC=CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethoxyisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
JD White, DS Straus - The Journal of Organic Chemistry, 1967 - ACS Publications
Treatment of 3, 5-dimethoxyphenylacetonitrile with zinc cyanide and a hydrogen halide gave a 3-halo-6, 8-dimethoxyisoquinoline. Structural confirmation of the products was obtained …
Number of citations: 12 pubs.acs.org
I Cortés, CMB Etichetti, JE Girardini, TS Kaufman… - …, 2019 - thieme-connect.com
A facile and convenient approach toward the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline from phloroacetophenone is reported. The sequence entailed the selective 2,4-di-…
Number of citations: 11 www.thieme-connect.com
T HIRoTA, T KOYAMA, T NANBA… - Chemical and …, 1977 - jstage.jst.go.jp
The Vilsmeier reaction of phenylacetonitriles to obtain intermediates of isoquinoline cyclization was described (refer to Chart 1). Phenylacetonitrile (I) gave β-dimethylamino-α-…
Number of citations: 9 www.jstage.jst.go.jp
T KOYAMA, T HIROTA, Y SHINOHARA… - Chemical and …, 1975 - jstage.jst.go.jp
A novel synthesis of 3-chloro-or 3-chloro-4-formylisoquinolines by the Vilsmeier reaction of phenylacetonitriles is described. 3, 5-Dimethoxyphenylacetonitrile (I) afforded 3-chloro-6, 8-…
Number of citations: 13 www.jstage.jst.go.jp
DN Harcourt, N Taylor, RD Waigh - Journal of the Chemical Society …, 1978 - pubs.rsc.org
Treatment of 3,4-dimethoxybenzylaminoacetonitriles with concentrated sulphuric acid gives 2,3-dihydroisoquinolin-4(1H)-ones. Cyclisation of 1-(3,4,5-trimethoxybenzylamino)…
Number of citations: 6 pubs.rsc.org
T Koyama, T Hirota, I Itô, M Toda, M Yamato - Tetrahedron Letters, 1968 - Elsevier
Tetrahedron Letters No.44, pp. 4631-4634, 1968. Pergamon Press. Printed in Great Britain. REACTIONS OF BENZYLCARBONYL COMPOUNDS Page 1 Tetrahedron Letters No.44, pp. …
Number of citations: 2 www.sciencedirect.com
TR Govindachari, PC Parthasarathy… - Journal of the …, 1975 - pubs.rsc.org
Evidence for the absolute configuration of ancistrocladisine[(3S,7R)-7-(4,5-dimethoxy-2-methyl-1-naphthyl)-3,4-dihydro-6,8-dimethoxy-1,3-dimethylisoquinoline](1) and …
Number of citations: 26 pubs.rsc.org
M Franceschin, S Frasca, A Alvino… - Letters in Organic …, 2007 - ingentaconnect.com
A new synthetic approach to 3-aryl isoquinolines, based on the Pd-catalyzed Suzuki cross-coupling reaction, is reported. The described procedure represents an efficient method to …
Number of citations: 2 www.ingentaconnect.com
S Ahmad, WB Whalley, DF Jones - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
The application of the Gattermann aldehyde synthesis to 3,5-dihydroxybenzyl and 3,5-dimethoxybenzyl alkyl ketones provides a general synthetic route to 3-alkyl-6,8-dihydroxy-(and …
Number of citations: 8 pubs.rsc.org
CD Gutsche, HW Voges - The Journal of Organic Chemistry, 1967 - ACS Publications
A study of the acylation reactions of 2-and 4-pyridylacetonitriles has shown that (a) theproduct from cold or hot acetic anhydride and 2-pyridylacetonitrile is the C-acetyl derivative 3,(b) …
Number of citations: 29 pubs.acs.org

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